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Cat. No.: B585383 Get Quote

Tinostamustine Infusion Technical Support
Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the infusion time of tinostamustine and its

impact on efficacy and safety. The following question-and-answer format addresses specific

issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What is the optimal infusion time for tinostamustine and how was it determined?

A1: The optimal infusion time for tinostamustine has been established as 60 minutes. This was

determined during the dose-escalation stage of a Phase I clinical trial (NCT02576496) in

patients with relapsed/refractory hematological malignancies.[1][2][3] In this study, shorter

infusion times of 30 and 45 minutes were investigated but were found to be associated with an

increase in maximum plasma concentration (Cmax) and a higher incidence of toxicities.[1]

Therefore, a 60-minute infusion was selected as the optimal duration to balance safety and

drug exposure.[1]

Q2: What is the recommended dose of tinostamustine to be administered over the 60-minute

infusion?
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A2: The recommended Phase II dose (RP2D) of tinostamustine is 100 mg/m² administered as

an intravenous infusion over 60 minutes.[1] This dose is typically administered on day 1 of a

21-day cycle for lymphoma patients and on days 1 and 15 of a 28-day cycle for multiple

myeloma patients.[2][4] In a Phase I/II trial for advanced solid tumors (NCT03345485), the

RP2D was determined to be 80 mg/m² over 60 minutes on days 1 and 15 of a 4-week cycle.[5]

[6]

Q3: How does shortening the infusion time of tinostamustine affect its safety profile?

A3: Shortening the infusion time of tinostamustine to less than 60 minutes leads to an

increased risk of toxicities.[1] While specific quantitative data comparing the incidence of

adverse events at 30, 45, and 60-minute infusion times is not detailed in the available clinical

trial publications, the Phase I dose-escalation study (NCT02576496) concluded that the shorter

infusion durations were not well-tolerated due to a rise in toxicities.[1][2][3][4] The primary

treatment-emergent adverse events observed with tinostamustine are hematological (such as

thrombocytopenia, anemia, and neutropenia) and gastrointestinal.[1]

Troubleshooting Guide
Problem: Increased incidence of adverse events observed in an experimental cohort.

Troubleshooting Steps:

Verify Infusion Time: Confirm that the tinostamustine infusion is being administered over a

60-minute period. Shorter infusion times are known to increase toxicity.[1]

Review Patient Population: The safety and efficacy of tinostamustine have been evaluated in

specific patient populations. Ensure that the experimental subjects meet the eligibility criteria

of the relevant clinical trials, such as adequate organ and bone marrow function.[4]

Dose Verification: Double-check the dose calculation to ensure it aligns with the

recommended 100 mg/m² or 80 mg/m² for the specific cancer type being studied.[1][6]

Concomitant Medications: Review any other medications the subjects are receiving, as there

could be potential drug-drug interactions.
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While a direct comparison of adverse events by infusion time is not available in the public

literature, the following table summarizes the key findings from the Phase I trial

(NCT02576496) that established the optimal infusion time.

Infusion Time Key Findings Reference

30 minutes

Associated with increased

maximum plasma

concentration (Cmax) and

higher toxicities.

[1]

45 minutes

Associated with increased

maximum plasma

concentration (Cmax) and

higher toxicities.

[1]

60 minutes

Determined to be the optimal

infusion time with a

manageable safety profile.

[1]

The safety profile for the recommended 60-minute infusion of tinostamustine at a dose of 100

mg/m² in patients with relapsed/refractory Hodgkin Lymphoma from the dose-escalation stage

of the NCT02576496 trial is summarized below.

Adverse Event (Grade 3/4) Percentage of Patients

Anemia Not Specified

Thrombocytopenia 40% (Grade 4)

Lymphopenia 40% (Grade 4)

Neutropenia 40% (Grade 4)

Leukopenia Not Specified

Febrile Neutropenia 10% (Grade 3)

Data from the dose-escalation cohort of the NCT02576496 trial in patients with Hodgkin

Lymphoma.[1]
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Experimental Protocols
Phase I Dose-Escalation Study (NCT02576496) for Determining Optimal Infusion Time

Study Design: A Phase I, multicenter, open-label, two-stage trial.[1]

Patient Population: Patients aged 18 years or older with relapsed/refractory hematological

malignancies for whom no other standard therapies were available.[2][3]

Methodology:

Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 20 mg/m²

and escalating to a maximum of 150 mg/m².[2][3]

Infusion Time Assessment: The initial infusion time was set at 60 minutes. Once the

maximum tolerated dose (MTD) at a 60-minute infusion was determined, shorter infusion

times of 45 and 30 minutes were assessed.[2][4]

Safety Monitoring: Patients were monitored for dose-limiting toxicities (DLTs) during the

first 21 days of treatment. Adverse events were graded according to the National Cancer

Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1]

Outcome: The MTD was determined to be 100 mg/m² with an infusion time of 60 minutes.

Shorter infusion times were associated with increased Cmax and toxicities, leading to the

establishment of 60 minutes as the optimal infusion time.[1]

Mandatory Visualizations
Tinostamustine's Dual Mechanism of Action
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Caption: Dual mechanism of tinostamustine.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b585383?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Determining Optimal Infusion Time
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Caption: Workflow for optimal infusion time determination.
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Caption: Tinostamustine-induced apoptosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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